N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c1-30-18-9-7-15(8-10-18)21(11-2-3-12-21)14-26-19(28)20(29)27-17-6-4-5-16(13-17)22(23,24)25/h4-10,13H,2-3,11-12,14H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSJPDGLMCZTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ()
- Substituents :
- Thiazolo-triazol heterocycle linked to a 4-fluorophenyl group.
- 4-Methoxyphenyl group on the opposing amide nitrogen.
- Fluorine (F) vs. CF₃: The 4-fluorophenyl group is less lipophilic and electron-withdrawing than CF₃, which may reduce metabolic stability .
- Physicochemical Inference :
- Higher polar surface area due to the heterocycle, possibly reducing blood-brain barrier permeability compared to the target compound.
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
- Substituents :
- Ethyl group on one amide nitrogen.
- Sulfonyl-oxazinan-methyl group attached to a 4-fluoro-2-methylphenyl ring.
- Key Differences :
- Sulfonyl group increases acidity and hydrogen-bonding capacity.
- Ethyl substituent reduces steric bulk compared to the cyclopentylmethyl group in the target compound.
- Synthetic Notes: Similar amide bond formation strategies likely apply, though sulfonyl groups require sulfonation steps .
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()
- Substituents: Furopyridine core with trifluoroethylamino and fluorophenyl groups.
- Relevance :
Data Table: Structural and Physicochemical Comparison
*Predicted using ChemDraw® based on substituent contributions.
†Calculated from molecular formulas.
Research Findings and Implications
- Synthetic Strategies : Amide bond formation is central to synthesizing these compounds. and use acetylation and carbodiimide-mediated coupling, respectively, suggesting analogous routes for the target compound .
- Substituent Effects :
- Cyclopentylmethyl vs. Heterocycles : Bulky aliphatic groups (e.g., cyclopentylmethyl) may improve membrane permeability over heterocycles (e.g., thiazolo-triazol) due to reduced polarity.
- CF₃ vs. F : The CF₃ group in the target compound likely enhances metabolic stability and hydrophobic interactions compared to fluorine analogs .
Q & A
Basic: What experimental strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
Synthesis optimization should focus on reaction intermediates and catalytic systems. Key steps may include:
- Amide bond formation : Use coupling reagents like HATU or DCC with controlled stoichiometry to minimize byproducts .
- Cyclopentyl ring functionalization : Employ Suzuki-Miyaura coupling for aryl-cyclopentyl linkages, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) .
- Purification : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates with ≥95% purity .
Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact yields.
Basic: How can researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions, focusing on methoxy (δ ~3.7 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups .
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~505) .
- X-ray Crystallography : If crystallizable, analyze dihedral angles between cyclopentyl and aryl groups to confirm spatial arrangement .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at 1–100 µM concentrations .
- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to assess membrane permeability .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells, comparing IC₅₀ values against structurally similar compounds (e.g., analogs with varying methoxy positions) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Fragment Replacement : Systematically modify the cyclopentyl (e.g., cyclohexyl) or trifluoromethylphenyl groups and test binding affinity via surface plasmon resonance (SPR) .
- Computational Docking : Use Schrödinger’s Glide to model interactions with target proteins (e.g., COX-2), prioritizing residues within 4 Å of the methoxy group .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models on a library of 20+ analogs .
Advanced: What strategies identify biological targets for this compound in complex systems?
Methodological Answer:
- Chemical Proteomics : Use a biotinylated probe for pull-down assays followed by LC-MS/MS to identify binding proteins in cell lysates .
- Thermal Shift Assay (TSA) : Monitor protein denaturation (ΔTₘ ≥ 2°C) in the presence of the compound to pinpoint stabilized targets .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced phenotypes .
Advanced: How to evaluate pharmacokinetics in preclinical models while addressing interspecies variability?
Methodological Answer:
- In Vivo ADME : Administer 10 mg/kg (IV and PO) in rodents, measuring plasma concentrations via LC-MS/MS. Compare AUC₀–24h and Cₘₐₓ across species .
- Metabolite ID : Use hepatocyte incubations (human vs. rat) and HR-MS to detect phase I/II metabolites (e.g., hydroxylation at cyclopentyl) .
- PPB (Plasma Protein Binding) : Equilibrium dialysis to assess species-specific binding (e.g., human vs. mouse albumin affinity) .
Advanced: How to resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Dose-Response Curves : Replicate assays at 8+ concentrations to confirm EC₅₀/IC₅₀ trends. For example, discrepancies in IC₅₀ (e.g., 5 µM vs. 50 µM) may stem from cell line genetic drift .
- Orthogonal Assays : Validate apoptosis induction via both Annexin V-FITC and caspase-3/7 luminescence assays .
- Statistical Modeling : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., serum concentration in cell media) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradants via UPLC-PDA. The trifluoromethyl group may confer resistance to hydrolysis .
- Light Stress Testing : Use ICH Q1B guidelines (UV/vis light, 1.2 million lux hours) to evaluate photodegradation pathways .
- Lyophilization Studies : Test stability in lyophilized vs. solution states (40°C/75% RH, 6 months) to guide formulation .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Pharmacophore Screening : Use Pharmit to match the compound’s pharmacophores (e.g., hydrogen bond acceptors near the amide) against off-target databases (e.g., ChEMBL) .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding to hERG channels, a common cardiotoxicity risk .
- QSAR Models : Train random forest models on ToxCast data to predict CYP450 inhibition (e.g., CYP3A4) .
Advanced: What techniques characterize polymorphic forms and their impact on bioavailability?
Methodological Answer:
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns (2θ = 5–40°) of recrystallized forms (e.g., from ethanol vs. acetonitrile) .
- Dissolution Testing : Use USP Apparatus II (900 mL PBS, 37°C) to measure dissolution rates of polymorphs (e.g., Form I vs. Form II) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (0–90% RH) to identify stable forms for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
